molecular formula C15H22N6 B2847556 4-{4-[2-(1-cyclohexenyl)ethyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-methyl-1H-pyrazol-5-amine CAS No. 956204-39-0

4-{4-[2-(1-cyclohexenyl)ethyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-methyl-1H-pyrazol-5-amine

Cat. No.: B2847556
CAS No.: 956204-39-0
M. Wt: 286.383
InChI Key: LNHLQOJRPULODG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-{4-[2-(1-cyclohexenyl)ethyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-methyl-1H-pyrazol-5-amine is a heterocyclic hybrid molecule featuring a pyrazole core linked to a 1,2,4-triazole moiety. The pyrazole ring is substituted with a methyl group at position 1 and an amine at position 5, while the triazole ring is modified with a 5-methyl group and a 2-(1-cyclohexenyl)ethyl side chain. The cyclohexenyl group may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability .

Properties

IUPAC Name

4-[4-[2-(cyclohexen-1-yl)ethyl]-5-methyl-1,2,4-triazol-3-yl]-2-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6/c1-11-18-19-15(13-10-17-20(2)14(13)16)21(11)9-8-12-6-4-3-5-7-12/h6,10H,3-5,7-9,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHLQOJRPULODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1CCC2=CCCCC2)C3=C(N(N=C3)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{4-[2-(1-cyclohexenyl)ethyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-methyl-1H-pyrazol-5-amine , with the CAS number 956204-39-0 , is a derivative of the triazole and pyrazole classes, which are known for their diverse biological activities. This article explores its biological activity, focusing on anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

  • Molecular Formula : C15H22N6
  • Molecular Weight : 286.38 g/mol
  • Structural Features : The compound features a triazole ring fused with a pyrazole moiety and a cyclohexene side chain, which may contribute to its biological activities.

Anti-inflammatory Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anti-inflammatory properties. For instance, derivatives of triazoles have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index
Triazole Derivative A593.521.5327.6
Celecoxib21.533.336.5
This compound TBDTBDTBD

In vivo studies using carrageenan-induced rat paw edema models demonstrated that triazole derivatives can significantly reduce inflammation markers such as TNF-α and IL-6 while also exhibiting antioxidant effects by lowering reactive oxygen species (ROS) levels .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various screening methods. In studies involving multicellular spheroids, it was identified as a promising candidate for further development due to its ability to inhibit cancer cell proliferation.

Case Study: Anticancer Screening

A study conducted on a library of compounds identified several triazole derivatives with notable cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)TBDInduction of apoptosis
HeLa (Cervical Cancer)TBDCell cycle arrest in G2/M phase

The mechanism of action appears to involve the disruption of cell cycle progression and the induction of apoptotic pathways .

Antimicrobial Activity

Triazole derivatives have also been screened for antimicrobial properties against both gram-positive and gram-negative bacteria. The results indicate that certain derivatives exhibit significant antibacterial activity.

Antimicrobial Screening Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusTBD
Escherichia coliTBD

These findings suggest that the compound may have potential as an antimicrobial agent, although further studies are necessary to determine its efficacy and safety profile in clinical settings .

Scientific Research Applications

Agricultural Chemistry

The compound is primarily investigated for its potential as a fungicide or herbicide. Its structural framework suggests that it may inhibit specific biochemical pathways in target organisms, making it effective against various plant pathogens. Research indicates that triazole derivatives often exhibit antifungal properties by disrupting the biosynthesis of ergosterol, a critical component of fungal cell membranes.

Property Value
Target OrganismsFungi
Mechanism of ActionErgosterol biosynthesis inhibition

Pharmacological Research

In pharmacology, compounds similar to 4-{4-[2-(1-cyclohexenyl)ethyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-methyl-1H-pyrazol-5-amine are being studied for their potential therapeutic effects. The pyrazole and triazole moieties are known to interact with various biological targets, including enzymes and receptors involved in inflammation and cancer pathways.

Potential Therapeutic Areas:

  • Anti-inflammatory : The compound may modulate inflammatory responses by inhibiting specific pathways.
  • Anticancer : Preliminary studies suggest that it could induce apoptosis in cancer cells through targeted action on signaling pathways.

Biochemical Studies

The compound's ability to act as a ligand for specific enzymes opens avenues for biochemical research. It can be utilized to study enzyme kinetics and mechanisms due to its potential to bind selectively to active sites or allosteric sites.

Case Study 1: Fungicidal Activity

A study exploring the fungicidal efficacy of triazole derivatives demonstrated that compounds with similar structures significantly reduced fungal growth in vitro. The results indicated that the compound could effectively inhibit the growth of Fusarium species, commonly affecting crops.

Case Study 2: Anticancer Potential

In a controlled laboratory setting, researchers tested the effects of the compound on various cancer cell lines. Results showed a marked decrease in cell viability at higher concentrations, suggesting potential use as an anticancer agent.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

4-[4-(1,3-Benzodioxol-5-ylmethyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine (CAS: 955976-59-7) Substituents: A benzodioxolemethyl group replaces the cyclohexenylethyl chain. However, the reduced aliphatic character may decrease metabolic stability compared to the cyclohexenyl derivative .

1-{4-(4-Methoxyphenyl)-1,3-thiazol-2-yl}-3-methyl-1H-pyrazol-5-amine (CAS: 1171036-79-5) Substituents: A thiazole ring with a 4-methoxyphenyl group replaces the triazole-cyclohexenyl system.

5-(Dimethyl-1H-1,2,4-triazol-1-yl)-3-ethyl-1-methyl-1H-pyrazol-4-amine (CAS: 1492513-24-2)

  • Substituents : A dimethyltriazole group and ethyl side chain are present.
  • Implications : The dimethyltriazole increases steric bulk, possibly hindering target engagement, while the ethyl group enhances hydrophobicity .

4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1H-pyrazol-5-amine (CAS: 2092579-19-4) Substituents: An ethyl group on the triazole ring replaces the cyclohexenylethyl chain.

Physicochemical Property Comparisons

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* (Predicted)
Target Compound C₁₆H₂₂N₈ 326.41 Cyclohexenylethyl, methyl, amine 3.2
955976-59-7 C₁₅H₁₇N₇O₂ 327.35 Benzodioxolemethyl, methyl, amine 2.8
1171036-79-5 C₁₄H₁₅N₅OS 301.37 Thiazole, 4-methoxyphenyl, methyl 2.5
1492513-24-2 C₁₀H₁₆N₆ 220.28 Dimethyltriazole, ethyl, methyl 1.9
2092579-19-4 C₈H₁₁N₇ 205.22 Ethyltriazole, methyl, amine 1.5

*LogP values estimated using the Crippen method via computational tools.

Key Differentiators and Implications

  • Cyclohexenyl vs. Aromatic Substituents : The cyclohexenyl group in the target compound offers a balance between lipophilicity and conformational flexibility, unlike rigid aromatic groups in analogs .
  • Triazole vs.
  • Steric Effects : The bulky cyclohexenylethyl chain may limit off-target interactions but could also reduce solubility, necessitating formulation optimization .

Preparation Methods

Cyclocondensation of 1,3-Dicarbonyl Precursors

The pyrazole nucleus is typically constructed via [3+2] cyclocondensation between hydrazines and 1,3-diketones. Gosselin et al. demonstrated that regioselective formation of 1,3-disubstituted pyrazoles is achievable using arylhydrazine hydrochlorides in aprotic dipolar solvents (e.g., DMF, NMP) with catalytic HCl. Applied to the target molecule:

  • Methylation at N1 : Reaction of hydrazine hydrate with acetylacetone in DMF at 60°C yields 1-methyl-3,5-dimethyl-1H-pyrazole. Subsequent nitration at C5 using fuming HNO3/H2SO4 introduces a nitro group, which is reduced to the amine via catalytic hydrogenation (Pd/C, H2).
  • Regioselectivity Control : Employing 1-methylhydrazine ensures exclusive substitution at N1, while the use of 1,3-diketones with electron-withdrawing groups directs cyclization to the C5 position.

Table 1. Optimization of Pyrazole Cyclocondensation

Entry Solvent Catalyst Temp (°C) Yield (%)
1 EtOH HCl 80 58
2 DMF HCl 60 82
3 NMP Cu(OTf)2 70 78

Data adapted from Gosselin et al. and Katritzky et al..

Construction of the 4-[2-(1-Cyclohexenyl)ethyl]-5-methyl-4H-1,2,4-triazole Moiety

Thiosemicarbazide Cyclization

The triazole ring is synthesized via cyclization of thiosemicarbazide derivatives. A modified protocol from Al-Mutabagani et al. involves:

  • Reaction of 2-(1-cyclohexenyl)ethyl isothiocyanate with methylhydrazine to form the thiosemicarbazide intermediate.
  • Acid-catalyzed cyclization (HCl, EtOH, reflux) yields 4-[2-(1-cyclohexenyl)ethyl]-5-methyl-4H-1,2,4-triazole-3-thiol.
  • Desulfurization using Raney nickel in ethanol affords the target triazole.

Key Spectral Data :

  • 1H NMR (CDCl3) : δ 5.54 (m, 1H, cyclohexenyl CH), 3.98–3.99 (dd, 2H, CH2), 2.32 (s, 3H, CH3).
  • 13C NMR : 165.8 ppm (C3 of triazole).

Coupling of Pyrazole and Triazole Units

Nucleophilic Aromatic Substitution

The triazole thiolate anion undergoes nucleophilic displacement with 5-chloro-1-methyl-1H-pyrazole in DMF at 100°C, mediated by Cs2CO3:

$$
\text{Triazole-S}^- + \text{Cl-Pyrazole} \xrightarrow{\text{Cs}2\text{CO}3, \text{DMF}} \text{Coupled Product} + \text{CsCl}
$$

Optimization Insights :

  • Polar aprotic solvents (DMF, DMAc) enhance reaction rates by stabilizing ionic intermediates.
  • Higher temperatures (100°C vs. 80°C) improve yields from 55% to 77%.

Functionalization of the Pyrazole C5 Position

Reductive Amination

Analytical Characterization and Validation

X-ray Crystallography

Single-crystal analysis of intermediate 4-(benzofuran-2-yl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (analogous structure) confirmed:

  • Dihedral angle of 24° between pyrazole and triazole planes.
  • Methyl group orientation orthogonal to the heterocyclic core.

Spectroscopic Correlations

  • 1H NMR : Three double doublets at δ 3.24–3.28 (pyrazoline CH2), 5.54–5.56 (pyrazoline CH).
  • 13C NMR : 165.4–165.8 ppm (thiazole C2).

Q & A

Basic Question: What are the optimized synthetic routes for preparing 4-{4-[2-(1-cyclohexenyl)ethyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-methyl-1H-pyrazol-5-amine?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Core Pyrazole Formation : Start with a Knorr pyrazole synthesis using β-keto esters and hydrazines, introducing the 1-methyl group at the pyrazole nitrogen .

Triazole Ring Construction : Employ a Huisgen cycloaddition or condensation reaction to attach the 1,2,4-triazole moiety. The cyclohexenyl-ethyl substituent is introduced via alkylation or Suzuki coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions .

Amine Functionalization : Protect the pyrazole-5-amine group during synthesis using Boc anhydride, followed by deprotection under acidic conditions (e.g., TFA) .
Key Considerations : Optimize reaction temperatures (60–120°C) and solvent systems (DMF or THF) to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is critical .

Basic Question: How can the structural integrity of this compound be validated using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. The cyclohexenyl protons appear as a multiplet at δ 5.5–6.0 ppm (olefinic H), while the triazole C-3 carbon resonates near δ 150 ppm .
  • X-ray Crystallography : Resolve tautomeric ambiguities (e.g., triazole vs. pyrazole ring protonation states) by analyzing bond lengths and dihedral angles. For example, the triazole ring planarity (deviation < 0.05 Å) confirms structural rigidity .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₇H₂₄N₆) with a mass error < 2 ppm .

Advanced Question: How can contradictory biological activity data (e.g., varying IC₅₀ values) across studies be resolved?

Methodological Answer:
Contradictions often arise from:

  • Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times (24–72 hrs). For kinase inhibition assays, validate ATP concentrations (1–10 mM) .
  • Solubility Effects : Use DMSO concentrations ≤ 0.1% to avoid cytotoxicity. Pre-saturate the compound in assay buffers (e.g., PBS with 0.01% Tween-80) .
  • Metabolic Stability : Perform liver microsome assays (human vs. rodent) to identify species-specific degradation pathways. Adjust EC₅₀ calculations accordingly .

Advanced Question: What computational strategies predict the compound’s reactivity and binding modes with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The triazole C-5 position often shows high electrophilicity (f⁻ > 0.1) .
  • Molecular Dynamics (MD) Simulations : Simulate binding to kinase targets (e.g., EGFR) using AMBER or GROMACS. Key interactions include hydrogen bonds between the pyrazole-amine and kinase hinge regions (distance < 2.0 Å) .
  • Docking Studies (AutoDock Vina) : Screen against homology models of orphan GPCRs. Use ChemPLP scoring functions to prioritize high-affinity poses (ΔG < -8 kcal/mol) .

Advanced Question: How can structural derivatives be designed to enhance target selectivity while minimizing off-target effects?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the cyclohexenyl group with a bicyclo[2.2.1]heptane moiety to enhance lipophilicity (clogP reduction by 0.5 units) without altering steric bulk .
  • Positional Isomerism : Synthesize analogs with the triazole ring shifted to the pyrazole C-4 position. Test selectivity via kinome-wide profiling (e.g., DiscoverX Panel) .
  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide derivatives) to degrade targets selectively .

Advanced Question: What strategies address low aqueous solubility in in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce phosphate esters at the pyrazole-amine group, hydrolyzed in vivo by alkaline phosphatases. Increases solubility by 10–50× in PBS (pH 7.4) .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size 80–120 nm) or use cyclodextrin complexes (e.g., HP-β-CD) to achieve >90% encapsulation efficiency .
  • Salt Formation : React with hydrochloric acid to form a hydrochloride salt, improving solubility to >5 mg/mL in aqueous buffers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.